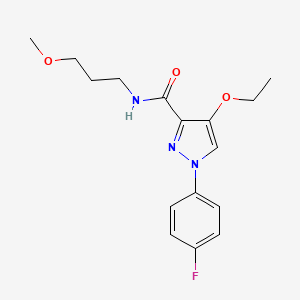

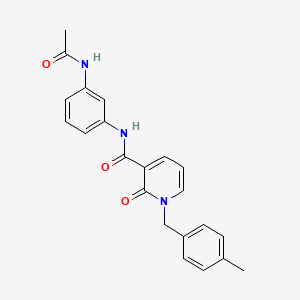

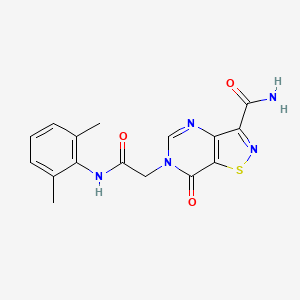

![molecular formula C9H11ClN2 B2589241 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride CAS No. 2406235-07-0](/img/structure/B2589241.png)

2-[4-(Methylamino)phenyl]acetonitrile hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2406235-07-0 . It has a molecular weight of 182.65 .

Molecular Structure Analysis

The InChI code for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is 1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.科学的研究の応用

Influence on Hammett–Zuman Correlations

Research on the influence of acidity level in acetonitrile, including compounds similar to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride, has shown that these compounds can affect electron transfer and chemically coupled reactions. Studies suggest that the substituent effect is not limited to electron transfer but also extends to chemically coupled reactions, indicating a broader applicability in understanding reaction dynamics and mechanisms (Bautista-Martínez, González, & Aguilar-martínez, 2003).

Catalytic Applications

In the field of catalysis, research has been conducted on the mono-methylation of phenylacetonitrile, which is related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride. A novel catalyst, potassium-promoted lanthanum-magnesium oxide, was reported for its effectiveness in the selective mono-methylation process. This process is crucial for the synthesis of intermediates used in the pharmaceutical industry, highlighting the compound's role in facilitating important chemical transformations (Molleti & Yadav, 2017).

Polymerization Processes

The living cationic ring-opening polymerizations of compounds structurally related to 2-[4-(Methylamino)phenyl]acetonitrile hydrochloride have been enhanced in acetonitrile at high temperatures using microwave irradiation. This method significantly accelerates reaction rates while maintaining the polymerization's livingness, showcasing the potential for efficient polymer synthesis (Wiesbrock, Hoogenboom, Leenen, Meier, & Schubert, 2005).

Kinetic Studies

Kinetic studies have explored the effects of sonication on non-radical reactions in acetonitrile-water binary mixtures. Significant kinetic sonication effects were observed, suggesting that ultrasound can influence the rate of chemical reactions even in the absence of cavitation. This research provides insight into the potential for using ultrasound to control and enhance chemical processes (Tuulmets, Piiskop, Järv, & Salmar, 2014).

作用機序

The mechanism of action for “2-[4-(Methylamino)phenyl]acetonitrile hydrochloride” is not specified in the available resources. The mechanism of action would depend on the specific context in which this compound is used, such as in a chemical reaction or biological system .

Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .

将来の方向性

特性

IUPAC Name |

2-[4-(methylamino)phenyl]acetonitrile;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2.ClH/c1-11-9-4-2-8(3-5-9)6-7-10;/h2-5,11H,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISBGRBQJAWCTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

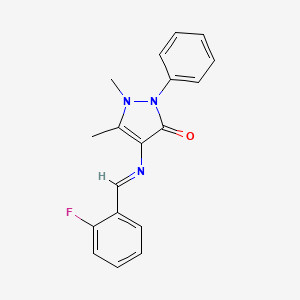

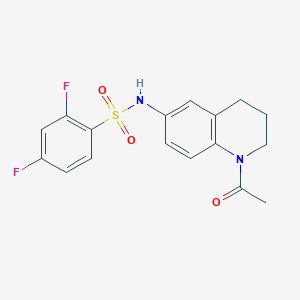

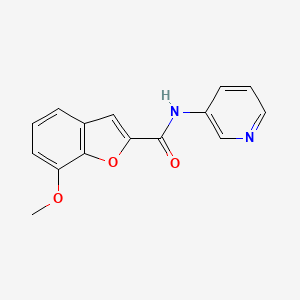

![4-[(2,5-dimethylphenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2589159.png)

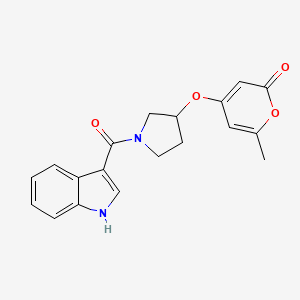

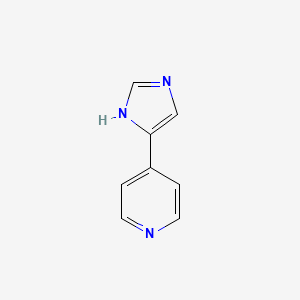

![[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride](/img/structure/B2589165.png)

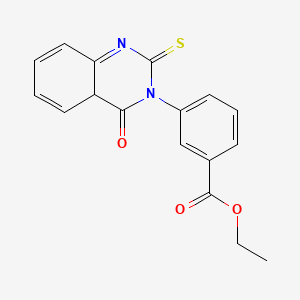

![2-[[5-(3-Chlorophenyl)furan-2-yl]methylidene]propanedioic acid](/img/structure/B2589181.png)